molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine CAS No. 219715-62-5

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No. B1589736
M. Wt: 195.18 g/mol
InChI Key: DBJPBHJHAPAUQU-UHFFFAOYSA-N
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Patent
US06362335B1

Procedure details

3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine (9.762 g, 0.050 mole) was loaded into a 500 mL three necked flask equipped with an overhead stirrer, condenser, addition funnel, and thermocouple temperature probe. Methanol (70 mL) was added and the mixture was stirred to form a slurry. Sodium methoxide (16.716 g of a 25% solution in methanol) was added dropwise over 28 min, after which the mixture was stirred at room temperature for 3 h. The reaction mixture was then diluted with water (135 mL) and stirred for an additional 1.5 h. The product solids were recovered by filtration through Whatman #54 paper using a Buchner funnel and aspirator vacuum. After washing with water, the solids were dried in vacuo at room temperature to give 9.064 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (yield=92.8%): 1H NMR (300 MHz, DMSO-d6) 3.88 (s, 3H), 4.04 (s, 3H), 6.38 (br s, 2H), 7.48 (s, 1H); MS(GC, 70eV) 195 (M+, 85%), 194 (100%)
Name
3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine
Quantity
9.762 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]2[C:7]([O:13][CH3:14])=[N:8][CH:9]=[C:10]([O:11][CH3:12])[C:5]2=[N:4][N:3]=1.C[O-].[Na+]>CO.O>[NH2:1][C:2]1[N:6]=[C:5]2[N:4]([C:7]([O:13][CH3:14])=[N:8][CH:9]=[C:10]2[O:11][CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine
Quantity
9.762 g
Type
reactant
Smiles
NC1=NN=C2N1C(=NC=C2OC)OC
Step Two
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
to form a slurry
STIRRING
Type
STIRRING
Details
after which the mixture was stirred at room temperature for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The product solids were recovered by filtration through Whatman #54 paper
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the solids were dried in vacuo at room temperature

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.064 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.